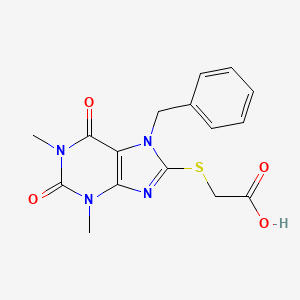

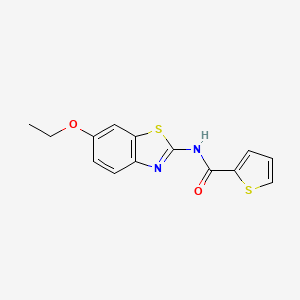

![molecular formula C23H25N5O2 B2600233 N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 921989-15-3](/img/structure/B2600233.png)

N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrazolopyrimidine . It has a role as a tyrosine kinase inhibitor . It is also known to have excellent pharmacokinetic properties .

Synthesis Analysis

The compound can be synthesized as potential anticancer agents . The synthesis involves the creation of new series of pyrazole-thiazol-4-one hybrids .Molecular Structure Analysis

The molecular structure of the compound involves intramolecular hydrogen bonding via an O—H⋯N interaction, generating an S(5) ring motif . The C—N=C—C torsion angle between the phenol and naphthalene rings is −179.8 (2)° .Chemical Reactions Analysis

The compound is known to cause trans-autophosphorylation of the bifunctional transmembrane kinase Ire1, which induces its endoribonuclease activity .Physical and Chemical Properties Analysis

The compound has a molecular weight of 386.5 g/mol . It has a molecular formula of C23H26N6 .Applications De Recherche Scientifique

CDK2 Inhibition and Anti-Proliferative Activity

The compound N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide belongs to a class of derivatives that have been studied for their potential in inhibiting CDK2 (Cyclin-Dependent Kinase 2) enzymes and exhibiting anti-proliferative activity against various human cancer cell lines. This includes research on pyrazolopyridine, furopyridine, and pyridine derivatives substituted with naphthyl and thienyl moieties, which have shown significant inhibition on cell lines such as HCT-116, MCF-7, HepG2, and A549. These studies indicate the compound's potential in cancer therapy, particularly in targeting cell cycle regulation mechanisms (Abdel-Rahman et al., 2021).

Anticancer Evaluation

Further exploration into the compound's derivatives has demonstrated anticancer activity, particularly through the synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. These studies highlight the compound's versatility and potential efficacy in targeted cancer treatment, focusing on specific molecular structures and their interactions with cancer cells (Salahuddin et al., 2014).

Antioxidant Activity

Investigations into the antioxidant properties of compounds derived from 2-acetylnaphthalene, including structures related to this compound, have shown promising results. These studies contribute to understanding the compound's potential in combating oxidative stress, which is a factor in various diseases and aging processes. This research opens avenues for the development of novel antioxidant therapies (Taha, 2012).

Photocatalytic Hydrogen Production

In the context of renewable energy, the compound's derivatives have been utilized in enhancing photocatalytic hydrogen production from water under visible light. This application demonstrates the compound's potential in energy conversion processes, highlighting its role in the development of sustainable energy technologies. The synthesis of novel ligands and their metal complexes, capable of sensitizing TiO2 semiconducting systems for effective hydrogen production, marks a significant advancement in utilizing such compounds for environmental and energy applications (Bala et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,2-dimethyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-23(2,3)22(30)24-11-12-28-20-19(13-26-28)21(29)27(15-25-20)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,13,15H,11-12,14H2,1-3H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXSCQQUWKYNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600156.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)

![3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2600163.png)

![6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2600166.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600169.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2600170.png)